Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate
CAS No.: 1225574-45-7
Cat. No.: VC2670885
Molecular Formula: C13H13FO5
Molecular Weight: 268.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1225574-45-7 |
|---|---|
| Molecular Formula | C13H13FO5 |
| Molecular Weight | 268.24 g/mol |
| IUPAC Name | ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate |
| Standard InChI | InChI=1S/C13H13FO5/c1-3-19-13(17)11(16)7-10(15)9-6-8(14)4-5-12(9)18-2/h4-6H,3,7H2,1-2H3 |
| Standard InChI Key | ITPCRIFSWAGHTH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)F)OC |
| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)F)OC |
Introduction
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a synthetic organic compound with the molecular formula C₁₃H₁₃FO₅ and a molecular weight of 268.24 g/mol . It belongs to the class of esters and is notable for its applications in medicinal chemistry and organic synthesis. The compound features a fluorinated aromatic ring, which enhances its reactivity and biological activity.
Synthesis Methods
The synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate typically involves multi-step organic reactions. A common method includes the esterification of 5-fluoro-2-methoxybenzoic acid with ethyl acetoacetate. This process can be optimized using continuous flow reactors to improve yield and sustainability.
Synthesis Steps
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Starting Materials: 5-fluoro-2-methoxybenzoic acid and ethyl acetoacetate.
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Reaction Conditions: Esterification reaction, often facilitated by acid catalysts.
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Optimization: Continuous flow reactors can enhance reaction efficiency and yield.
Applications in Medicinal Chemistry and Organic Synthesis
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate serves as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its fluorinated aromatic ring enhances its reactivity, making it a valuable building block for synthesizing complex molecules with potential biological activities .
Safety and Handling
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is classified as an irritant, requiring proper handling and safety precautions during use . It is essential to follow standard laboratory protocols when handling this compound to minimize exposure risks.
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